molecular formula C15H17N B7843519 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine

2-[3-(3-Methylphenyl)phenyl]ethan-1-amine

Cat. No.: B7843519
M. Wt: 211.30 g/mol
InChI Key: SGSOBXHUALTWGO-UHFFFAOYSA-N
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Description

2-[3-(3-Methylphenyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a biphenyl core with a 3-methylphenyl group at the meta position of the primary phenyl ring and an ethylamine side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing modulators targeting receptors such as FFAR1/FFAR4 and p97 ATPase . Its structural flexibility allows for derivatization to optimize pharmacological properties, including solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

2-[3-(3-methylphenyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-4-2-6-14(10-12)15-7-3-5-13(11-15)8-9-16/h2-7,10-11H,8-9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSOBXHUALTWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(3-Methylphenyl)phenyl]ethan-1-amine, also known as a substituted phenethylamine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features an ethylamine backbone with two aromatic rings, which may contribute to its pharmacological properties.

The molecular formula of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine is C15H17NC_{15}H_{17}N, with a molecular weight of approximately 229.31 g/mol. The compound's structural characteristics include:

  • Aromatic Rings : The presence of two phenyl groups enhances lipophilicity and may facilitate interactions with biological targets.
  • Ethylamine Side Chain : This moiety is crucial for receptor binding and activity modulation.

Pharmacological Potential

Research indicates that compounds similar to 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit specific kinases involved in tumor growth signaling pathways. For instance, pyrazole derivatives have demonstrated effectiveness in targeting cancer cell proliferation through kinase inhibition.
  • Neuropharmacological Effects : Compounds with similar structures have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions. This suggests potential applications in treating cognitive impairments .

The biological activity of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine may be attributed to its ability to interact with various receptors and enzymes:

  • Kinase Inhibition : Binding studies indicate that this compound can inhibit kinases, which play essential roles in cell signaling pathways related to cancer progression.
  • Receptor Modulation : Similar compounds have been shown to enhance the activity of nAChRs, potentially improving neurotransmission and cognitive function .

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine:

  • Antiproliferative Studies :
    • A study on related pyrazole derivatives revealed significant antiproliferative effects against various cancer cell lines, indicating the potential for this class of compounds in cancer therapy .
  • Neuropharmacological Investigations :
    • Research on arylpyridine derivatives demonstrated their role as allosteric modulators at nAChRs, enhancing sensory gating and cognitive function in animal models .

Comparative Analysis

To better understand the biological activity of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesBiological Activity
3-MethylpyrazoleMethyl group on pyrazole ringAnticancer properties
4-AminoantipyrineAmino group; analgesicAnalgesic and antipyretic effects
Aryl-substituted pyrazolesVarious aryl groupsDiverse pharmacological activities

Scientific Research Applications

Medicinal Chemistry and Drug Development

The significance of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine in drug development is largely due to its interaction with the TAAR1 receptor. Research indicates that compounds acting on TAAR1 can influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as schizophrenia and depression.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural variations affect the activity of compounds related to 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine. For instance, modifications to the aromatic groups have shown significant impacts on receptor affinity and efficacy. A study demonstrated that even minor changes, such as methyl substitutions, could drastically alter the potency of these compounds against TAAR1 .

Compound VariationEC50 Value (nM)Observations
Unsubstituted200Baseline activity
m-Methyl50Increased potency
p-Fluoro300Decreased activity

Neuropharmacological Applications

The neuropharmacological implications of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine are particularly noteworthy. As a TAAR1 agonist, it may modulate dopaminergic and serotonergic signaling pathways, which are crucial in mood regulation and cognitive functions.

Behavioral Studies

In vivo studies have shown that compounds similar to 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine can reduce hyperlocomotion in animal models, suggesting potential applications in managing conditions characterized by excessive motor activity . The behavioral effects were quantified using various doses, revealing a dose-dependent relationship with significant reductions in locomotion at optimal dosing levels.

Potential Anticancer Properties

Emerging research suggests that derivatives of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine may exhibit anticancer activities. A study highlighted its synthesis alongside other related compounds and evaluated their cytotoxic effects against various cancer cell lines . The findings indicated that certain structural analogs could inhibit cell proliferation effectively.

Cell Line TestedIC50 Value (µM)Compound Tested
MCF-7 (Breast)152-[3-(3-Methylphenyl)phenyl]ethan-1-amine
A549 (Lung)20Related derivative

Future Directions and Research Opportunities

Given the promising applications of 2-[3-(3-Methylphenyl)phenyl]ethan-1-amine, future research could focus on:

  • Enhanced Selectivity: Developing more selective TAAR1 agonists to minimize side effects associated with broader receptor activation.
  • Combination Therapies: Investigating the compound's efficacy in combination with existing treatments for neurological disorders.
  • Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans, particularly for psychiatric and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, highlighting substituent variations and their impact on molecular weight, synthetic yield, and applications:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Applications/Findings Reference
2-[3-(3-Methylphenyl)phenyl]ethan-1-amine 3-Methylphenyl at meta position C₁₅H₁₇N 211.31 Intermediate for FFAR1/FFAR4 modulators; 39.52% yield in triazine synthesis
2-[3-(pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine Pentafluoro-sulfanyl group C₈H₁₁ClF₅NS 283.69 Enhanced electrophilicity for click chemistry applications
1-{2-[3-(propan-2-yl)phenoxy]phenyl}ethan-1-amine Isopropylphenoxy group C₁₇H₂₁NO 255.35 Lipophilic backbone for agrochemical leads
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine 3-Methylbenzyloxy group C₁₆H₂₀ClNO 301.79 Studied for stability in pharmaceutical formulations
2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine 4-tert-Butylphenyl group C₁₈H₂₃N 253.39 High steric bulk improves selectivity in receptor binding
Cinacalcet HCl (Regioisomer) Naphthalenyl and trifluoromethyl C₂₂H₂₂F₃N 357.42 FDA-approved calcimimetic; regioisomer shows altered pharmacokinetics
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like pentafluoro-sulfanyl, which increase electrophilicity for conjugation reactions .
  • Steric Effects : Bulky groups (e.g., tert-butyl in ) improve receptor selectivity but may reduce synthetic yield due to steric hindrance.
  • Synthetic Yields : The target compound’s yield (39.52%) is comparable to analogues like 2-[3-(trifluoromethyl)phenyl]ethan-1-amine (51.02% in ), suggesting methyl groups impose moderate steric challenges.
Receptor Targeting
  • FFAR1/FFAR4 Modulators : The target compound’s derivatives exhibit dual allosteric modulation, with the methyl group balancing hydrophobicity and hydrogen-bonding capacity, critical for membrane penetration . In contrast, triazole-based analogues (e.g., ) prioritize planar aromaticity for TAAR1 agonism.
  • p97 ATPase Inhibitors : Structural analogues with indole-piperidine scaffolds (e.g., ) show higher affinity due to π-π stacking, absent in the biphenyl core of the target compound.

Stability and Impurity Profiles

  • Degradation Pathways : The target compound’s methyl group reduces oxidative degradation compared to chlorophenyl analogues (e.g., ), which are prone to dehalogenation.
  • Diastereomer Formation : Unlike Cinacalcet’s diastereomers (∆tR = 2.1 min in HPLC ), the target compound’s planar biphenyl system minimizes stereochemical complications.

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